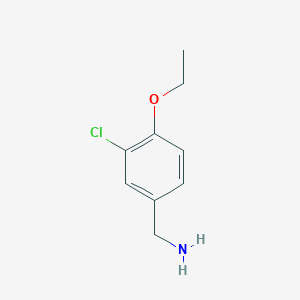

(3-Chloro-4-ethoxyphenyl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Chloro-4-ethoxyphenyl)methanamine is an organic compound with the molecular formula C9H12ClNO and a molecular weight of 185.65 g/mol . It is characterized by the presence of a chloro group at the third position and an ethoxy group at the fourth position on a phenyl ring, with a methanamine group attached to the ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-4-ethoxyphenyl)methanamine typically involves the reaction of 3-chloro-4-ethoxybenzaldehyde with ammonia or an amine source under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale reductive amination processes, which are optimized for yield and purity. The choice of solvents, catalysts, and reaction conditions are tailored to ensure efficient production while minimizing by-products and waste.

Analyse Des Réactions Chimiques

Types of Reactions

(3-Chloro-4-ethoxyphenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 4-ethoxyphenylmethanamine.

Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 4-ethoxyphenylmethanamine.

Substitution: Formation of various substituted phenylmethanamines depending on the nucleophile used.

Applications De Recherche Scientifique

(3-Chloro-4-ethoxyphenyl)methanamine is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of (3-Chloro-4-ethoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response . The exact pathways and targets depend on the specific application and the structure of the compound. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (3-Chloro-4-methoxyphenyl)methanamine

- (3-Chloro-4-ethoxyphenyl)ethanamine

- (3-Chloro-4-ethoxyphenyl)propanamine

Uniqueness

(3-Chloro-4-ethoxyphenyl)methanamine is unique due to the presence of both chloro and ethoxy groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industrial applications .

Activité Biologique

(3-Chloro-4-ethoxyphenyl)methanamine is a chemical compound with significant potential in various biological and pharmacological applications. This article presents a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

- Molecular Formula : C10H12ClN

- Molecular Weight : Approximately 215.69 g/mol

- Physical State : Typically encountered as a hydrochloride salt, enhancing solubility and stability.

- Melting Point : 250-255 °C

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to diverse biological responses. The presence of both chloro and ethoxy groups on the phenyl ring contributes to its unique reactivity and biological activity, allowing for specific interactions that are crucial in drug development and therapeutic applications.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Properties : The compound has been investigated for its potential anticancer effects. In vitro studies demonstrate significant antiproliferative activity against several cancer cell lines, including MCF-7 human breast cancer cells. The compound exhibited an IC50 value of approximately 0.075 µM, indicating potent activity at low concentrations .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 Value (µM) | Notes |

|---|---|---|

| MCF-7 | 0.075 | Significant antiproliferative activity |

| Hs578T | 0.033 | Potent in triple-negative breast cancer |

| MDA-MB-231 | 0.620 | Effective but less potent |

Case Studies

-

Study on Anticancer Activity :

A study conducted on the effects of this compound on MCF-7 cells revealed that the compound significantly inhibited cell proliferation at nanomolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest . -

Enzyme Interaction Studies :

Another investigation focused on the compound's interaction with muscarinic acetylcholine receptors (mAChR), where it was found to act as a positive allosteric modulator, enhancing the receptor's response to acetylcholine without affecting its potency .

Comparative Analysis

When compared to structurally similar compounds such as (3-Chloro-4-methoxyphenyl)methanamine, this compound demonstrates enhanced biological activity due to the ethoxy substituent's influence on molecular interactions within biological systems. This unique structure allows for improved binding affinity and specificity towards target receptors and enzymes.

Table 2: Comparison of Biological Activities

| Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity |

|---|---|---|

| This compound | 0.075 | Yes |

| (3-Chloro-4-methoxyphenyl)methanamine | 0.150 | Moderate |

Propriétés

IUPAC Name |

(3-chloro-4-ethoxyphenyl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5H,2,6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKPNTVWIUIXFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CN)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.